Butyl(methoxy)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

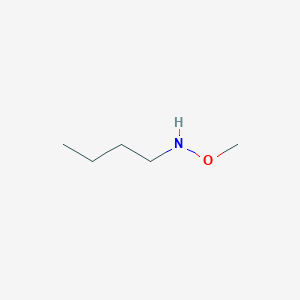

Butyl(methoxy)amine is an organic compound that belongs to the class of amines It consists of a butyl group attached to an amine group, with a methoxy group substituting one of the hydrogen atoms on the nitrogen

Wirkmechanismus

Target of Action

Similar compounds like methoxyamine are investigated for use as an adjunct to alkylating agents, reverse resistance to chemotherapy, and enhancing radiation therapy .

Mode of Action

Methoxyamine, a related compound, is proposed to work by blocking the abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycosylates .

Biochemical Pathways

It’s worth noting that compounds like methoxyamine disrupt the base excision repair (ber) pathway, increasing the amount of cytotoxic adducts, which results in cell death .

Pharmacokinetics

ADME properties such as absorption, clearance, and volume of distribution are strongly influenced by physicochemical parameters .

Result of Action

Related compounds like methoxyamine have been investigated for their potential to cause cell death by disrupting dna repair mechanisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Butyl(methoxy)amine. It’s worth noting that aromatic amines, a class of compounds to which this compound belongs, are potential environmental pollutants due to their potential for human exposure .

Biochemische Analyse

Biochemical Properties

Butyl(methoxy)amine interacts with various enzymes, proteins, and other biomolecules. It is involved in the oxidation reactions, which are crucial biological transformations . The unique reactivity pattern of the butyl group, especially the tert-butyl group, has been highlighted in various chemical transformations .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. It is known to participate in oxidation reactions, where it can transfer one electron per molecule to the benzoquinoneimine . This process regenerates the catalyst and affords the imine dimeric product .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to achieve near quantitative conversion (>90%) to generate a product in 3 hours with less than 2% Lys oxidation observed via LCMS . This indicates the stability of the compound and its potential long-term effects on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to participate in oxidation reactions, which are crucial biological transformations . The compound can transfer one electron per molecule to the benzoquinoneimine .

Transport and Distribution

It is known that the compound can participate in oxidation reactions, indicating its potential interaction with transporters or binding proteins .

Subcellular Localization

Given its involvement in crucial biological transformations, it is likely that the compound is directed to specific compartments or organelles where these reactions take place .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Butyl(methoxy)amine can be synthesized through several methods. One common approach involves the reaction of butylamine with methanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of a hydrogen atom on the amine group with a methoxy group.

Another method involves the reaction of butylamine with dimethyl sulfate, which acts as a methylating agent. This reaction requires careful control of temperature and pH to ensure the selective formation of this compound.

Industrial Production Methods

In an industrial setting, this compound can be produced through continuous flow processes that allow for precise control of reaction conditions. These processes often involve the use of fixed-bed reactors and catalysts to achieve high yields and purity. The choice of catalyst and reaction conditions can be optimized to minimize by-products and maximize the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl(methoxy)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound to butylamine by removing the methoxy group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically require acidic or basic conditions to proceed efficiently.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often carried out in anhydrous solvents to prevent side reactions.

Substitution: Nucleophiles such as halides or thiols can be used to substitute the methoxy group. These reactions may require the presence of a base to facilitate the nucleophilic attack.

Major Products Formed

Oxidation: Oximes or nitriles, depending on the specific conditions and reagents used.

Reduction: Butylamine, with the removal of the methoxy group.

Substitution: Various substituted amines, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Butyl(methoxy)amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Medicine: this compound derivatives have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting specific biological pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Vergleich Mit ähnlichen Verbindungen

Butyl(methoxy)amine can be compared with other similar compounds, such as:

Butylamine: Lacks the methoxy group, making it less reactive in certain substitution reactions.

Methoxyamine: Contains a methoxy group attached to an amine, but lacks the butyl group, resulting in different reactivity and applications.

Ethyl(methoxy)amine: Similar structure but with an ethyl group instead of a butyl group, leading to differences in physical properties and reactivity.

The uniqueness of this compound lies in its combination of a butyl group and a methoxy group, which imparts specific reactivity and properties that can be exploited in various applications.

Biologische Aktivität

Butyl(methoxy)amine, a compound with potential biological activity, has garnered attention in various fields of research, particularly in pharmacology and toxicology. This article delves into the biological properties of this compound, presenting data from studies, case reports, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by a butyl group attached to a methoxy amine functional group. Its molecular formula is C5H13NO, and its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its antimicrobial properties, effects on neurotransmission, and potential therapeutic applications.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

2. Neurotransmission Effects

Research has also highlighted the role of this compound in modulating neurotransmitter systems. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synapses, potentially enhancing cholinergic signaling.

- Inhibition of AChE : Studies demonstrated that this compound inhibited AChE with an IC50 value of approximately 50 µM, suggesting a moderate potential for use in cognitive enhancement or neuroprotective strategies.

3. Toxicological Considerations

Despite its potential benefits, the safety profile of this compound must be considered. Case studies involving acute intoxication have reported adverse effects associated with similar compounds. For instance, a case study documented a fatal intoxication following the ingestion of herbal extracts containing hallucinogenic amines, where butyl derivatives were implicated in exacerbating toxicity due to their psychoactive properties .

Case Studies

- Case Report on Acute Toxicity : A 25-year-old male experienced severe neurological symptoms after consuming herbal extracts containing beta-carbolines and tryptamines. Toxicological analysis revealed elevated levels of various amines, including those structurally related to this compound. The medical examiner concluded that the cause of death was related to hallucinogenic amine intoxication .

- Neuroprotective Effects : In vitro studies using human neuroblastoma cells showed that pre-treatment with this compound reduced oxidative stress-induced cell damage by enhancing cellular antioxidant defenses . This suggests potential applications in neurodegenerative disease management.

Research Findings

Recent literature emphasizes the need for further investigation into the pharmacological properties of this compound:

- A study published in MDPI highlighted its potential as an anti-inflammatory agent due to its ability to modulate cytokine production in immune cells .

- Another research article discussed its application in synthesizing novel compounds with enhanced biological activity, demonstrating that structural modifications could lead to improved efficacy against cancer cell lines .

Eigenschaften

IUPAC Name |

N-methoxybutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-4-5-6-7-2/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTCWJCBBOSHSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.